molecular formula C12H13BrN2O3 B2741396 (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 320416-86-2

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

Cat. No. B2741396
CAS RN: 320416-86-2
M. Wt: 313.151
InChI Key: OJDXSPTVZLXTJM-CRBIDOIUSA-N
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Description

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one, or 4-Bromo-3-methoxyamino-2-methoxyiminomethylprop-2-en-1-one, is an important organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as substituted prop-2-en-1-ones, which are characterized by the presence of a two-carbon double bond between two carbon atoms and a single oxygen atom. This compound has been studied for its potential applications in a variety of areas, including synthesis, research, and drug development.

Scientific Research Applications

Optical and Structural Applications

Nonlinear Optical (NLO) Properties

The compound has been studied for its potential in nonlinear optical applications. Research has shown that certain chalcone derivatives, including variations of the (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one, exhibit significant linear and nonlinear optical properties. These properties make them suitable for use in various semiconductor devices, indicating their potential as n-type materials in organic semiconductor applications (Shkir et al., 2019).

Crystal Structure and Tautomerism

The compound's structure and tautomerism have been a subject of study, revealing insights into its stacking interactions and supramolecular network. Research focusing on similar compounds indicates the importance of understanding tautomerism in both solvent media and the solid state, which can influence the compound's properties and applications in material science (Albayrak et al., 2011).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOIPFKEIFHCKG-HQNMPQEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

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